molecular formula C26H45NNaO5S B12428776 Taurolithocholic Acid-d5 (sodium salt)

Taurolithocholic Acid-d5 (sodium salt)

Cat. No.: B12428776
M. Wt: 511.7 g/mol
InChI Key: YWXCPBUMOMIAJB-CQRAWABASA-N
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Description

Structural Characterization and Isotopic Labeling

Taurolithocholic Acid-d5 (sodium salt) is a deuterium-labeled derivative of taurolithocholic acid, a taurine-conjugated secondary bile acid. The molecular formula of the sodium salt is $$ \text{C}{26}\text{H}{40}\text{D}5\text{N}\text{O}5\text{S}\text{Na} $$, with a molecular weight of approximately 510.7 g/mol. The compound features five deuterium atoms positioned at the 2, 2, 3, 4, and 4 carbon sites of the cholane backbone, ensuring minimal metabolic interference while maintaining physicochemical properties nearly identical to the non-deuterated form.

The structural integrity of Taurolithocholic Acid-d5 is confirmed through its nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) profiles, which align with the parent compound except for mass shifts attributable to deuterium. The sodium salt form enhances solubility in aqueous and organic solvents, critical for its utility in chromatographic applications.

Table 1: Structural Comparison of Taurolithocholic Acid and Its Deuterated Analog

Property Taurolithocholic Acid Taurolithocholic Acid-d5 (Sodium Salt)
Molecular Formula $$ \text{C}{26}\text{H}{45}\text{NO}_5\text{S} $$ $$ \text{C}{26}\text{H}{40}\text{D}5\text{NO}5\text{S}\text{Na} $$
Molecular Weight (g/mol) 507.7 510.7
Deuterium Positions N/A C-2, C-2, C-3, C-4, C-4
Solubility Ethanol, DMSO Enhanced aqueous solubility

Role as Internal Standard in Bile Acid Quantification

The primary application of Taurolithocholic Acid-d5 lies in its use as an internal standard for quantifying endogenous bile acids via liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its deuterated structure generates a distinct mass-to-charge ($$ m/z $$) ratio, enabling unambiguous differentiation from non-deuterated analytes in complex biological matrices.

In practice, researchers prepare calibration curves by spiking known concentrations of non-deuterated taurolithocholic acid with a fixed amount of Taurolithocholic Acid-d5. The ratio of their chromatographic peak intensities correlates linearly with concentration, achieving quantification limits as low as 0.1 ng/mL in serum and hepatic tissue samples. This approach mitigates matrix effects and ionization variability, ensuring reproducibility across studies of cholestasis, lipid metabolism, and enterohepatic circulation.

Table 2: Analytical Parameters for Taurolithocholic Acid-d5 in MS Applications

Parameter LC-MS GC-MS
Ionization Mode Electrospray (Negative) Electron Impact
Retention Time (min) 8.2 ± 0.3 12.5 ± 0.4
Quantification Ion ($$ m/z $$) 482.3 → 80.1 488.7 (Molecular Ion)
Linear Range (ng/mL) 0.1–500 0.5–500

Historical Development of Deuterated Bile Acid Standards

The synthesis of deuterated bile acids traces its origins to mid-20th-century advances in isotope labeling. Pioneering work by Konrad Bloch and David Rittenberg in the 1930s demonstrated the utility of deuterium as a stable isotopic tracer in cholesterol metabolism studies. By the 1970s, the advent of GC-MS necessitated internal standards resistant to metabolic degradation, spurring the development of deuterated analogs like cholic acid-d4 and chenodeoxycholic acid-d4.

Taurolithocholic Acid-d5 emerged in the 2010s as part of a broader effort to address the analytical challenges posed by sulfated and amidated bile acids. Its design optimized deuterium placement to avoid sites of enzymatic modification, ensuring metabolic stability during in vivo and ex vivo studies. This innovation paralleled the growing recognition of bile acids as signaling molecules, necessitating precise quantification in research on farnesoid X receptor (FXR) activation and gut microbiota interactions.

Timeline of Key Developments in Deuterated Bile Acid Standards

  • 1934 : First use of deuterium in metabolic tracing (Bloch and Rittenberg).
  • 1972 : Synthesis of cholic acid-d4 for GC-MS quantification.
  • 2005 : Commercial availability of deuterated glycocholic acid for LC-MS.
  • 2014 : Introduction of Taurolithocholic Acid-d5 to address sulfated bile acid analysis.

Properties

Molecular Formula

C26H45NNaO5S

Molecular Weight

511.7 g/mol

InChI

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1/i10D2,16D2,19D;

InChI Key

YWXCPBUMOMIAJB-CQRAWABASA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O.[Na]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na]

Origin of Product

United States

Preparation Methods

Base Compound Synthesis: Taurolithocholic Acid Sodium Salt

The synthesis begins with the preparation of the non-deuterated parent compound, Taurolithocholic Acid Sodium Salt (CAS 6042-32-6). A widely cited method involves conjugating lithocholic acid with taurine using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling agent. Key steps include:

  • Reagent Ratios : Lithocholic acid (1 eq), taurine (1.1 eq), and EEDQ (1.4 eq) in dimethylformamide (DMF) with triethylamine.
  • Reaction Conditions : Heating at 90°C for 30–40 minutes under inert atmosphere.
  • Workup : Precipitation with anhydrous ether yields the triethylammonium salt, which is converted to the sodium salt via methanolic NaOH.

Deuteration Strategies

Deuteration targets five hydrogen atoms at non-exchangeable positions (e.g., methyl or sulfonate groups) to ensure isotopic stability. Two primary methods are employed:

  • Isotopic Exchange :
    • Reagents : Deuterated solvents (e.g., D2O, CD3OD) and acids (e.g., DCl).
    • Conditions : Controlled pH and temperature to prevent label scrambling.
  • Synthetic Incorporation :
    • Deuterated Precursors : Use of deuterium-labeled lithocholic acid or taurine derivatives.
    • Catalysts : Acidic or basic catalysts in deuterated media to facilitate H/D exchange.

Industrial-Scale Production

Industrial synthesis involves specialized facilities for handling stable isotopes:

  • Parent Compound Synthesis : As above, scaled to multi-kilogram batches.
  • Deuteration :
    • Batch Reactors : Equipped with temperature and pH monitoring for precise control.
    • Purification : Filtration and solvent removal under reduced pressure.
  • Final Product Isolation :
    • Crystallization : From ethanol/ethyl acetate mixtures.
    • Lyophilization : For hygroscopic intermediates.

Purification and Characterization

Chromatographic Methods

Step Method Conditions Purpose
Initial Purification Flash Chromatography Silica gel, CH2Cl2/MeOH (9:1) Remove unreacted taurine/bile acid
Deuterated Product HPLC C18 column, 0.1% formic acid/ACN gradient Separate isotopic variants
Final Polishing Ion-Exchange Chromatography Dowex 50WX4 resin, Na+ form Ensure sodium salt purity

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Absence of proton signals at deuterated positions (e.g., δ 0.8–1.2 ppm for methyl groups).
    • 13C NMR : Confirmation of deuteration via isotopic shifts.
  • Mass Spectrometry (MS) :
    • ESI-MS : Molecular ion at m/z 510.72 [M–H]– with D5 isotopic pattern.
    • High-Resolution MS : Exact mass verification (±0.001 Da).

Critical Parameters and Yield Optimization

Reaction Efficiency

Factor Optimal Range Impact on Yield
Temperature 85–95°C <80°C: Incomplete conjugation
Solvent Polarity DMF > DMSO Higher polarity improves coupling
Deuterium Source Purity ≥99.8% D-enrichment Reduces protium contamination

Yield Data

  • Non-deuterated Intermediate : 85–90% yield after crystallization.
  • Deuteration Step : 70–75% yield due to isotopic exchange inefficiencies.
  • Final Product : >95% purity (HPLC), 60–65% overall yield.

Comparative Analysis of Methods

Method Advantages Limitations Key Reference
EEDQ-Mediated Coupling High yields, scalable Requires anhydrous conditions
Isotopic Exchange Cost-effective, simple setup Risk of label scrambling
Synthetic Incorporation Superior isotopic purity Expensive precursors

Challenges and Solutions

Deuterium Loss

  • Cause : Acidic/basic conditions promoting H/D exchange.
  • Mitigation : Use of buffered deuteration media (pH 6–7).

Byproduct Formation

  • Major Byproducts : Non-deuterated Taurolithocholic Acid, over-deuterated variants.
  • Removal : Gradient HPLC with 0.1% formic acid/ACN.

Chemical Reactions Analysis

Types of Reactions: Taurolithocholic Acid-d5 (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Taurolithocholic Acid-d5 (sodium salt) has a wide range of scientific research applications:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of bile acids.

    Biology: Plays a role in studying bile acid metabolism and its effects on cellular processes.

    Medicine: Used in research related to liver diseases, particularly cholestasis, to understand the mechanisms of bile acid-induced liver injury.

    Industry: Employed in the development of pharmaceuticals and in the study of drug metabolism.

Mechanism of Action

The mechanism of action of Taurolithocholic Acid-d5 (sodium salt) involves its interaction with cellular pathways related to bile acid metabolism. It acts as a potent cholestatic agent and a calcium ion agonist. The compound increases the activity of caspase-3 and caspase-7 in hepatocytes, leading to apoptosis. It also modulates protein kinase C activity, which plays a role in various cellular processes .

Comparison with Similar Compounds

Critical Notes on Usage

Matrix Effects : TLCA-d5 requires co-extraction with plasma to mitigate ion suppression and improve reproducibility .

Storage: Store at -20°C in methanol to prevent degradation; avoid freeze-thaw cycles .

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